

Application Notes and Protocols: STING Agonist-16 and Checkpoint Inhibitor Combination Therapy

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Compound of Interest

Compound Name: *STING agonist-16*

Cat. No.: *B2752911*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing STING (Stimulator of Interferon Genes) agonist-16 in combination with checkpoint inhibitor immunotherapy. This document is intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the synergistic anti-tumor effects of this combination therapy.

Introduction

The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, such as **STING agonist-16**, can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors by inducing the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment.[1][2][3][4] However, the upregulation of immune checkpoint molecules like PD-L1 on tumor cells following STING activation can limit the efficacy of this monotherapy.[5] Combining STING agonists with immune checkpoint inhibitors

(ICIs), such as anti-PD-1 or anti-PD-L1 antibodies, presents a rational approach to overcome this resistance and achieve a more robust and durable anti-tumor immune response.[1][3][6][7][8][9]

Mechanism of Action: STING Agonist and Checkpoint Inhibitor Synergy

STING agonist-16, a potent and specific stimulator of the STING protein, initiates a signaling cascade that bridges innate and adaptive immunity.[10]

STING Pathway Activation by **STING Agonist-16**:

- **Binding and Activation:** **STING agonist-16** directly binds to the STING protein located on the endoplasmic reticulum (ER).
- **Translocation and TBK1 Recruitment:** Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).
- **IRF3 and NF- κ B Activation:** TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. This drives the transcription of type I IFNs (e.g., IFN- β). Simultaneously, the STING-TBK1 complex can activate the NF- κ B pathway, resulting in the production of pro-inflammatory cytokines like TNF- α and IL-6.[10]

Synergy with Checkpoint Inhibitors:

The type I IFNs produced upon STING activation lead to:

- Enhanced antigen presentation by DCs.
- Increased priming and activation of tumor-specific CD8+ T cells.
- Recruitment of immune cells into the tumor microenvironment.[9][11]

However, this inflammatory environment can also lead to the upregulation of PD-L1 on tumor cells, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and suppression of the anti-tumor response.[5] Checkpoint inhibitors block the PD-1/PD-L1

interaction, thereby unleashing the full potential of the STING-activated T cells to recognize and eliminate cancer cells.

Data Presentation: Quantitative Summary of Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical studies evaluating STING agonists, including **STING agonist-16** and other relevant agonists, in combination with checkpoint inhibitors.

Table 1: Preclinical In Vivo Efficacy of STING Agonist Combination Therapy

STING Agonist	Checkpoint Inhibitor	Cancer Model	Dosing and Administration	Key Findings	Reference
ISAC-8803	Anti-PD-L1/PD-L2 (IMGS-27907)	B16F10-PDL2 Melanoma	ISAC-8803: 10 µg/dose, intratumoral, twice; IMGS-27907: 10 mg/kg, twice a week for 3 weeks	70% overall survival with combination therapy vs. ≤10% with monotherapy.	N/A
DMXAA	N/A	B16.SIY Melanoma	Single intratumoral dose	Complete tumor elimination in the majority of mice.	N/A
diABZI	N/A	B16-F10 Melanoma	2 mg/kg, intravenous, three times	Significant tumor growth inhibition and survival benefit.	[12]
ADU-S100	Anti-PD-1	Peritoneal Carcinomatosis of Colon Cancer	Intraperitoneal administration	Synergistic suppression of tumor dissemination and complete tumor eradication.	[13]
BMS-986301	Anti-PD-1	CT26 and MC38 Murine Tumor Models	Single dose	Complete regression of 80% of injected and noninjected tumors.	[14]

Table 2: Clinical Trial Data for STING Agonist and Checkpoint Inhibitor Combination Therapy

STING Agonist	Checkpoint Inhibitor	Clinical Trial ID	Phase	Cancer Type	Key Efficacy Data	Adverse Events	Reference
MK-1454 (ulevostinag)	Pembrolizumab	NCT03010176	I/II	Advanced Solid Tumors or Lymphomas	Combination Arm: 24% partial response rate (6/25 patients); median reduction of 83% in tumor size (injected and non-injected). Responses were ongoing and lasted ≥6 months. Disease control rate: 48%.	Manageable toxicity.	[1][11][15]
SB 11285	Atezolizumab/Nivolumab	NCT04096638	I/II	Advanced Solid Tumors	Well tolerated alone and in combination. Early evidence of	Well tolerated.	[2][6][16]

					disease control.	
IMSA101	PD-(L)1 Inhibitors	NCT04020185	I	Advanced Solid Tumors	Combination Arm: One ongoing partial response (66% reduction) in refractory uveal melanoma.	One Grade 3 arthropathy (DLT). One Grade 1 cytokine release syndrome. [17]
MIW815 (ADU-S100)	Spartalizumab	N/A	Ib	Advanced/Metastatic Solid Tumors or Lymphomas	Overall response rate of 10.4%.	Pyrexia (22%), injection site pain (20%), diarrhea (11%). [9]

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **STING agonist-16** in combination with an anti-PD-1 antibody in a murine cancer model.

Materials:

- 6-8 week old C57BL/6 mice
- B16-F10 melanoma cells

- **STING agonist-16**
- Anti-mouse PD-1 antibody (or isotype control)
- Sterile PBS or other suitable vehicle
- Calipers, syringes, and needles

Procedure:

- Tumor Cell Implantation:
 - Culture B16-F10 cells to ~80% confluency.
 - Harvest and resuspend cells in sterile PBS at a concentration of 5×10^6 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^5 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow to an average volume of 50-100 mm³.
 - Measure tumor dimensions every 2-3 days using calipers and calculate tumor volume using the formula: Volume = $0.5 \times (\text{Length} \times \text{Width}^2)$.
- Animal Grouping and Treatment:
 - Randomize mice into the following treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle (intratumoral) + Isotype control antibody (intraperitoneal)
 - Group 2: **STING agonist-16** (intratumoral) + Isotype control antibody (intraperitoneal)
 - Group 3: Vehicle (intratumoral) + Anti-PD-1 antibody (intraperitoneal)
 - Group 4: **STING agonist-16** (intratumoral) + Anti-PD-1 antibody (intraperitoneal)

- **STING agonist-16** Administration: On days 10, 14, and 17 post-tumor implantation, administer a low dose of **STING agonist-16** (e.g., 5 µg) in a suitable volume (e.g., 50 µL) via intratumoral injection.[18]
- Anti-PD-1 Antibody Administration: On days 10, 13, and 16 post-tumor implantation, administer the anti-PD-1 antibody (e.g., 200 µg) via intraperitoneal injection.
- Efficacy Evaluation:
 - Continue to monitor tumor growth until tumors reach a predetermined endpoint (e.g., >2000 mm³ or ulceration).
 - Record survival data for each group.
- Data Analysis:
 - Plot mean tumor growth curves for each group.
 - Generate Kaplan-Meier survival curves.
 - Perform statistical analysis (e.g., ANOVA for tumor growth, log-rank test for survival).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol describes the isolation and analysis of immune cells from tumor tissue to assess changes in the tumor microenvironment following treatment.

Materials:

- Tumor tissue from treated mice
- RPMI-1640 medium with 10% FBS
- Collagenase IV (100 U/mL) and DNase I (50 µg/mL) in RPMI
- Red Blood Cell Lysis Buffer

- 40 μ m cell strainers
- FACS buffer (PBS + 2% FBS)
- Fixable Viability Dye
- Fc receptor blocking antibody (anti-CD16/32)
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD86, PD-1)
- Flow cytometer

Procedure:

- Tumor Digestion:
 - Excise tumors and mince them into small pieces in a petri dish containing RPMI.
 - Transfer the minced tissue to a tube containing the collagenase IV and DNase I solution.
 - Incubate at 37°C for 30-45 minutes with intermittent vortexing.[\[19\]](#)
 - Neutralize the enzymatic digestion by adding RPMI with 10% FBS.
- Single-Cell Suspension Preparation:
 - Pass the digested tissue through a 40 μ m cell strainer to obtain a single-cell suspension.
 - Lyse red blood cells using RBC Lysis Buffer for 3-5 minutes at room temperature.[\[13\]](#)
 - Wash the cells with FACS buffer and centrifuge.
- Cell Staining:
 - Resuspend the cell pellet in FACS buffer and stain with a fixable viability dye for 20-30 minutes on ice to exclude dead cells.

- Wash the cells and then block Fc receptors with anti-CD16/32 antibody for 10-15 minutes. [\[13\]](#)
- Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Flow Cytometry Acquisition and Analysis:
 - Resuspend the stained cells in FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data using appropriate software to quantify different immune cell populations (e.g., CD8+ T cells, macrophages, myeloid-derived suppressor cells).

Protocol 3: ELISA for Cytokine Quantification in Serum

This protocol details the measurement of systemic cytokine levels (e.g., IFN- β , TNF- α) in response to treatment.

Materials:

- Serum samples from treated mice
- Commercially available ELISA kit for the cytokine of interest (e.g., mouse IFN- β ELISA kit)
- Microplate reader

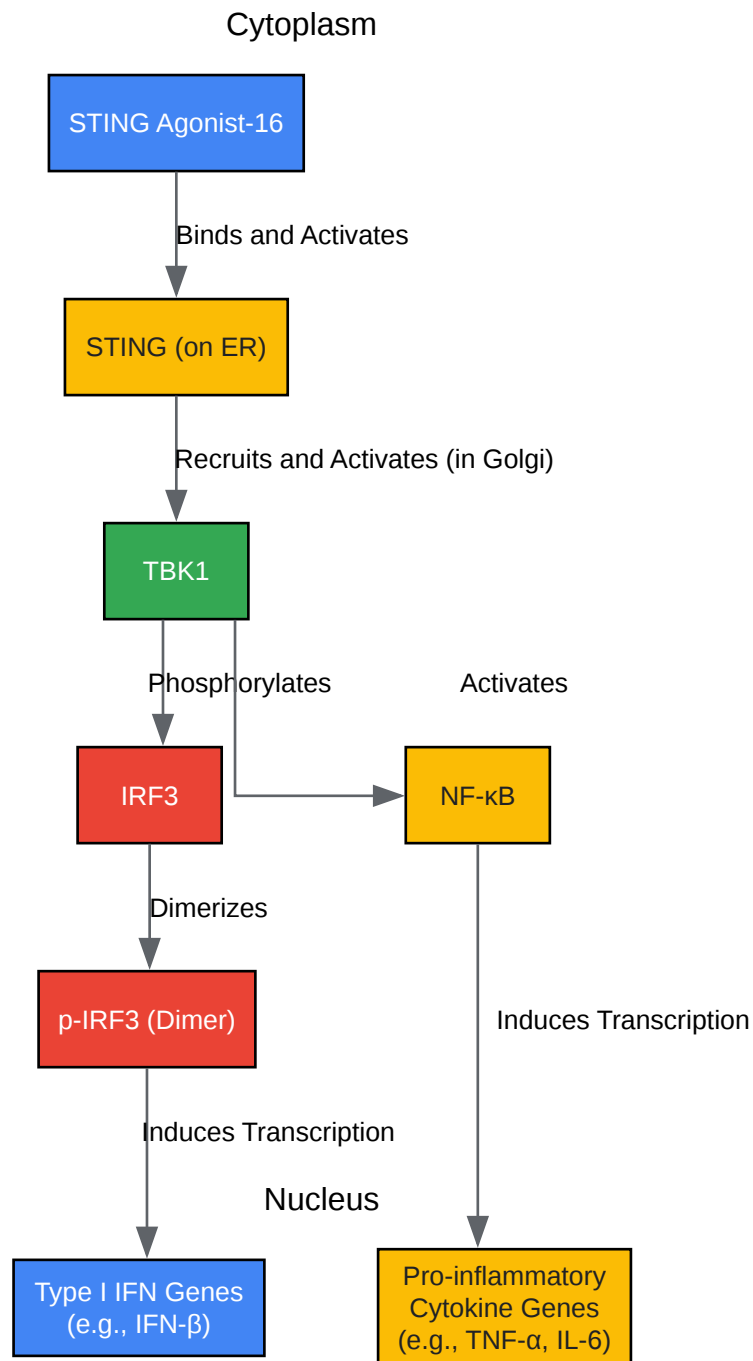
Procedure:

- Sample Collection:
 - Collect blood from mice at specified time points post-treatment (e.g., 3 and 24 hours).
 - Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until use.

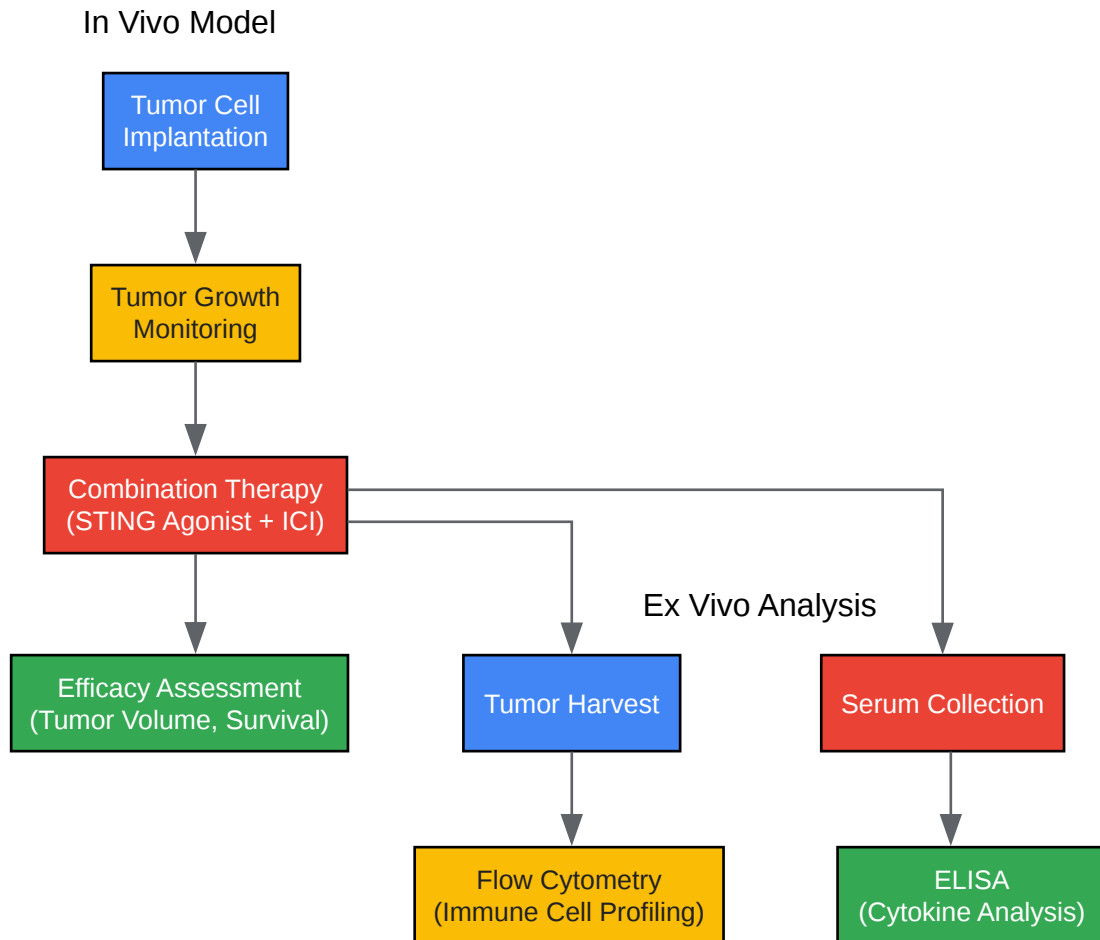
- ELISA Assay:
 - Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows:
 - Coat a 96-well plate with the capture antibody overnight at 4°C.
 - Wash the plate and block non-specific binding sites.
 - Add standards and serum samples to the wells and incubate.
 - Wash the plate and add the detection antibody.
 - Wash the plate and add the enzyme-conjugated secondary antibody (e.g., HRP-streptavidin).
 - Wash the plate and add the substrate solution.
 - Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis:
 - Generate a standard curve using the absorbance values of the known standards.
 - Calculate the concentration of the cytokine in the serum samples by interpolating their absorbance values from the standard curve.

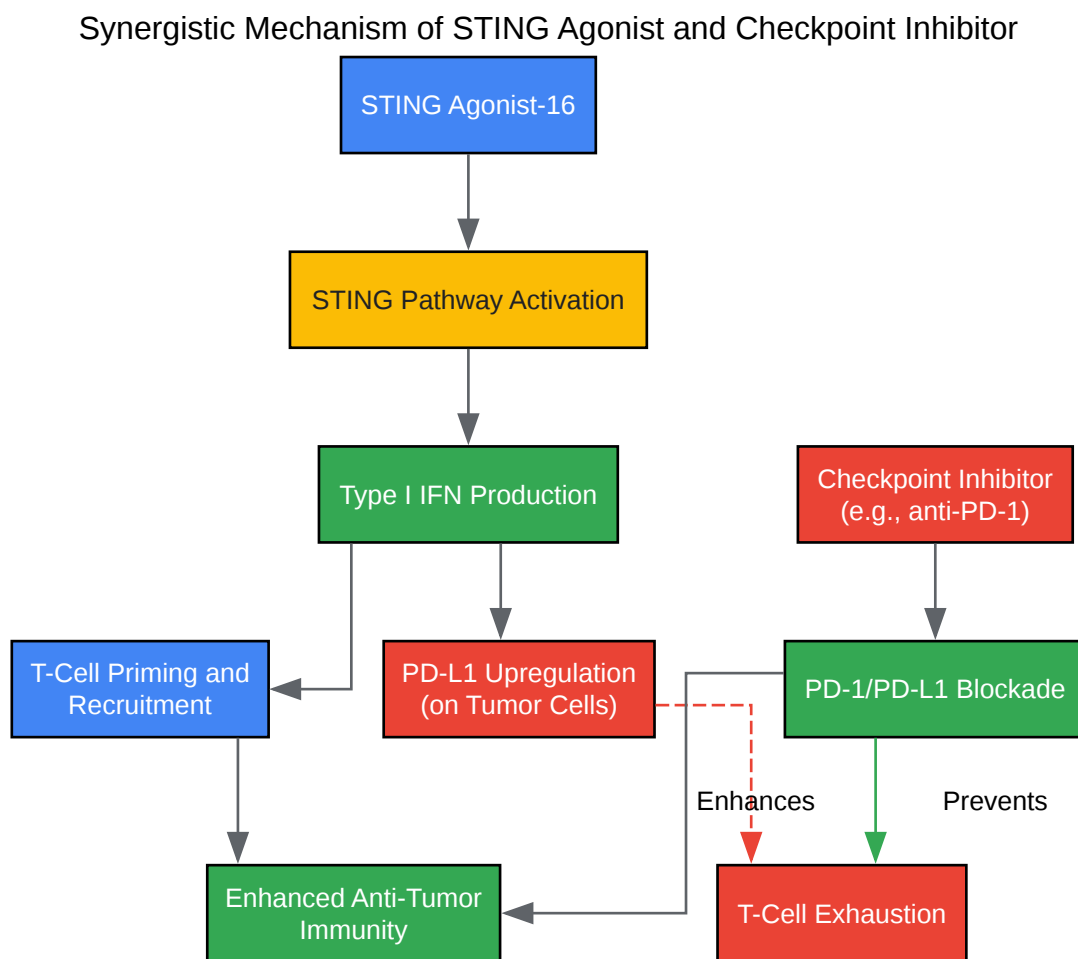
Visualizations

STING Signaling Pathway



Experimental Workflow for Combination Therapy Evaluation





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